4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione
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Overview
Description
4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione is a heterocyclic compound with a unique structure that includes oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,9,12-trioxa-4,6-diazacyclotetradecane with a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione
- 4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecan-5-one
- 10,12-Dimethyl-1,4,7-trioxa-10,12-diazacyclotetradecan-11-one
Uniqueness
4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione is unique due to its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
89863-08-1 |
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Molecular Formula |
C11H22N2O3S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4,6-dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione |
InChI |
InChI=1S/C11H22N2O3S/c1-12-3-5-14-7-9-16-10-8-15-6-4-13(2)11(12)17/h3-10H2,1-2H3 |
InChI Key |
ZERWTZQUNZMGHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOCCOCCN(C1=S)C |
solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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